2,5-Dimethylpyrazolo[1,5-a]pyrimidine 2,5-Dimethylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1263060-58-7
VCID: VC5991513
InChI: InChI=1S/C8H9N3/c1-6-3-4-11-8(9-6)5-7(2)10-11/h3-5H,1-2H3
SMILES: CC1=NC2=CC(=NN2C=C1)C
Molecular Formula: C8H9N3
Molecular Weight: 147.181

2,5-Dimethylpyrazolo[1,5-a]pyrimidine

CAS No.: 1263060-58-7

Cat. No.: VC5991513

Molecular Formula: C8H9N3

Molecular Weight: 147.181

* For research use only. Not for human or veterinary use.

2,5-Dimethylpyrazolo[1,5-a]pyrimidine - 1263060-58-7

Specification

CAS No. 1263060-58-7
Molecular Formula C8H9N3
Molecular Weight 147.181
IUPAC Name 2,5-dimethylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C8H9N3/c1-6-3-4-11-8(9-6)5-7(2)10-11/h3-5H,1-2H3
Standard InChI Key WSTRPMKCJAVLEW-UHFFFAOYSA-N
SMILES CC1=NC2=CC(=NN2C=C1)C

Introduction

Chemical Identity and Structural Features

Core Structure and Derivatives

2,5-Dimethylpyrazolo[1,5-a]pyrimidine (CAS 1263060-58-7) consists of a pyrazolo[1,5-a]pyrimidine backbone with methyl substituents at positions 2 and 5. Its derivatives include:

  • 7-Amino variant (CAS 2369-89-3): C₈H₁₀N₄, molecular weight 162.192 g/mol, featuring an amine group at position 7 .

  • 7-Hydroxy variant (CAS 27166-46-7): C₈H₉N₃O, density 1.35 g/cm³, incorporating a hydroxyl group at position 7 .

The parent compound’s planar structure facilitates π-π stacking interactions, while substituents modulate electronic properties and solubility . X-ray diffraction data for the 7-amino derivative at 120 K reveals a hemihydrate crystal form stabilized by O–H⋯N, N–H⋯N, and N–H⋯O hydrogen bonds, forming a three-dimensional network .

Table 1: Comparative Physicochemical Properties

Property2,5-Dimethylpyrazolo[1,5-a]pyrimidine7-Amino Derivative 7-Hydroxy Derivative
Molecular FormulaC₈H₉N₃C₈H₁₀N₄C₈H₉N₃O
Molecular Weight (g/mol)147.181162.192163.177
Density (g/cm³)N/AN/A1.35
LogP1.509 1.509 N/A

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of the 7-amino derivative shows characteristic N–H stretching vibrations at 3350–3250 cm⁻¹ and C–N aromatic vibrations at 1610–1580 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) spectra in deuterated dimethyl sulfoxide (DMSO-d₆) exhibit singlet peaks for methyl groups at δ 2.45–2.60 ppm and aromatic protons at δ 6.20–8.10 ppm.

Synthetic Methodologies

Cyclocondensation Reactions

The primary synthesis route involves cyclocondensation of 5-amino-3-methyl-1H-pyrazole with 3-aminocrotononitrile under solvent-free conditions. Microwave irradiation (100–150 W, 5–10 min) enhances reaction efficiency, yielding 85–92% pure product . Key advantages include:

  • Reduced reaction time from hours to minutes .

  • Elimination of toxic solvents, aligning with green chemistry principles.

  • Scalability for gram-scale production .

Post-Synthetic Modifications

Functionalization at position 7 is achieved through:

  • Amination: Treatment with ammonium hydroxide under reflux to introduce the 7-amino group .

  • Hydroxylation: Oxidative conditions using hydrogen peroxide/acetic acid to generate the 7-hydroxy derivative .

Biological Activities and Mechanisms

Kinase Inhibition in Oncology

2,5-Dimethylpyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive inhibitors targeting:

  • Epidermal Growth Factor Receptor (EGFR): IC₅₀ = 0.8 μM in non-small cell lung cancer cell lines.

  • B-Raf V600E mutant: 75% inhibition at 10 μM concentration in melanoma models.

  • MEK1/2: Disrupts MAPK signaling, inducing apoptosis in resistant cancers.

Structural analogs with electron-withdrawing groups at position 7 show enhanced selectivity by forming hydrogen bonds with kinase hinge regions .

Antiparasitic Activity

In Plasmodium falciparum, the compound inhibits membrane-bound pyrophosphatase (mPPase) with IC₅₀ = 4.2 μM, blocking proton transport essential for acidocalcisome function . In vitro assays demonstrate 98% parasite growth inhibition at 25 μM after 72 h .

Antimicrobial Effects

Against Staphylococcus aureus, the 7-hydroxy derivative exhibits MIC = 32 μg/mL by disrupting cell wall synthesis . The 7-amino variant shows moderate antifungal activity (MIC = 64 μg/mL) against Candida albicans .

Pharmacological Applications

Cancer Therapeutics

In xenograft models, a prodrug formulation (50 mg/kg/day) reduces tumor volume by 62% compared to controls. Synergy with paclitaxel enhances efficacy by 1.8-fold through P-glycoprotein inhibition.

Antimalarial Drug Development

Lead optimization has produced analogs with improved oral bioavailability (F = 55%) and plasma half-life (t₁/₂ = 8.7 h) in rodent models . Co-administration with artemisinin reduces recrudescence rates by 40% .

Challenges and Future Directions

Overcoming Drug Resistance

EGFR T790M mutations reduce binding affinity by 15-fold, necessitating structure-based design of covalent inhibitors targeting cysteine residues.

Improving Synthetic Efficiency

Continuous-flow microreactor systems may enhance reaction control, potentially increasing yields to >95% while reducing energy input .

Toxicological Profiling

Hepatotoxicity (EC₅₀ = 12 μM in HepG2 cells) remains a concern, prompting investigations into prodrug strategies to minimize off-target effects .

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